molecular formula C5H5IN6 B8590759 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole

5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole

Cat. No.: B8590759
M. Wt: 276.04 g/mol
InChI Key: XOTVSKHMNXKPBL-UHFFFAOYSA-N
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Description

5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-Iodo-1-methyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Tetrazole Ring Formation: The next step involves the introduction of the tetrazole ring. This can be done by reacting the pyrazole derivative with sodium azide and a suitable catalyst under high-temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
  • 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyridin-2-amine

Uniqueness

5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H5IN6

Molecular Weight

276.04 g/mol

IUPAC Name

5-(4-iodo-2-methylpyrazol-3-yl)-2H-tetrazole

InChI

InChI=1S/C5H5IN6/c1-12-4(3(6)2-7-12)5-8-10-11-9-5/h2H,1H3,(H,8,9,10,11)

InChI Key

XOTVSKHMNXKPBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C2=NNN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with DMF (1.225 L), Preparation 21, 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile (175 g, 751 mmol), sodium azide (147 g, 2.25 mol), and ammonium chloride (121 g, 2.25 mol). H2O (525 mL) was added slowly to minimize exotherm. The reaction mixture was heated at 100° C. overnight. The reaction mixture was cooled to room temperature and poured into a mixture of H2O (2 L) and ice (1 kg). An aqueous solution of NaNO2 (600 mL, 120 g NaNO2, 20% by weight) was added followed by the slow addition of aqueous H2SO4 until the pH of the reaction mixture was 1. The precipitate was collected via filtration, washed with H2O and dried in vacuo to afford 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole as a colorless solid (187 g, 90%).
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
525 mL
Type
solvent
Reaction Step Four
Quantity
175 g
Type
reactant
Reaction Step Five
Quantity
147 g
Type
reactant
Reaction Step Five
Quantity
121 g
Type
reactant
Reaction Step Five
Name
Quantity
1.225 L
Type
solvent
Reaction Step Five

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